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molecular formula C7H12O3 B8368127 2-Isopropyl-1-hydroxycyclopropanecarboxylic acid

2-Isopropyl-1-hydroxycyclopropanecarboxylic acid

Cat. No. B8368127
M. Wt: 144.17 g/mol
InChI Key: KVWCLKDNIMPGIA-UHFFFAOYSA-N
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Patent
US04363926

Procedure details

17.0 g (0.06 mole) of trimethylsilyl 2-isopropyl°-1-trimethylsiloxy-cyclopropanecarboxylate were stirred for 2 hours at 30° C. in 100 ml of toluene saturated with hydrogen chloride. Dry nitrogen was then passed through the solution for 1 hour and the precipitate was filtered off. Crystallization from xylene yielded 2-isopropyl-1-hydroxycyclopropanecarboxylic acid (6.1 g) with a melting point of 135° to 138° C.
Name
1-trimethylsiloxy-cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1([C:7]([O-:9])=[O:8])[CH2:6][CH2:5]1.Cl.[C:13]1(C)[CH:18]=CC=C[CH:14]=1>>[CH:13]([CH:5]1[CH2:6][C:4]1([OH:3])[C:7]([OH:9])=[O:8])([CH3:18])[CH3:14]

Inputs

Step One
Name
1-trimethylsiloxy-cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC1(CC1)C(=O)[O-])(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
Crystallization from xylene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1C(C1)(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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